molecular formula C17H20O4 B11755769 Methyl 5-(3-(pivaloyloxy)phenyl)pent-4-ynoate

Methyl 5-(3-(pivaloyloxy)phenyl)pent-4-ynoate

Cat. No.: B11755769
M. Wt: 288.34 g/mol
InChI Key: GRCORQLFPOQGJF-UHFFFAOYSA-N
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Description

Methyl 5-(3-(pivaloyloxy)phenyl)pent-4-ynoate is an organic compound with the molecular formula C17H20O4 and a molecular weight of 288.34 g/mol . This compound is characterized by the presence of a pivaloyloxy group attached to a phenyl ring, which is further connected to a pent-4-ynoate moiety. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-(pivaloyloxy)phenyl)pent-4-ynoate typically involves the esterification of 5-(3-hydroxyphenyl)pent-4-ynoic acid with pivaloyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce production costs. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-(pivaloyloxy)phenyl)pent-4-ynoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides (R-X)

Major Products Formed

Scientific Research Applications

Methyl 5-(3-(pivaloyloxy)phenyl)pent-4-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(3-(pivaloyloxy)phenyl)pent-4-ynoate involves its interaction with specific molecular targets and pathways. The pivaloyloxy group can undergo hydrolysis to release pivalic acid and the active phenolic compound. This active compound can then interact with enzymes, receptors, or other biomolecules to exert its effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(3-hydroxyphenyl)pent-4-ynoate
  • Methyl 5-(3-methoxyphenyl)pent-4-ynoate
  • Methyl 5-(3-acetoxyphenyl)pent-4-ynoate

Uniqueness

Methyl 5-(3-(pivaloyloxy)phenyl)pent-4-ynoate is unique due to the presence of the pivaloyloxy group, which imparts specific chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it suitable for various applications in research and industry. Additionally, the alkyne moiety provides a reactive site for further chemical modifications, allowing for the synthesis of a wide range of derivatives.

Properties

Molecular Formula

C17H20O4

Molecular Weight

288.34 g/mol

IUPAC Name

methyl 5-[3-(2,2-dimethylpropanoyloxy)phenyl]pent-4-ynoate

InChI

InChI=1S/C17H20O4/c1-17(2,3)16(19)21-14-10-7-9-13(12-14)8-5-6-11-15(18)20-4/h7,9-10,12H,6,11H2,1-4H3

InChI Key

GRCORQLFPOQGJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=CC(=C1)C#CCCC(=O)OC

Origin of Product

United States

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